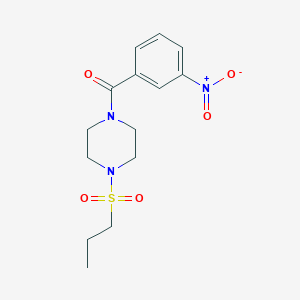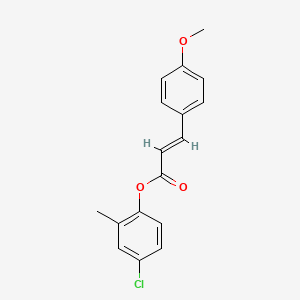![molecular formula C21H29NO3 B5519463 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step processes with variations in substituents and functional groups. For example, the synthesis of similar compounds has been achieved through iterative medicinal chemistry efforts, exploring substituents around the piperidine ring and amide functionality (Bollinger et al., 2015). Another synthesis method involves reactions with different aldehydes and acids under specific conditions (Matarrese et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through techniques like X-ray diffraction. For instance, a study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile provided detailed insights into its molecular structure (Okasha et al., 2022). Such analyses are crucial for understanding the spatial arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are diverse. For example, the Stobbe condensation has been used to transform specific substrates into benzofuran derivatives (Abdel‐Wahhab & El-Assal, 1968). Additionally, substituted N-benzyl piperidines have shown varied affinities and selectivities for different transporters, indicating diverse chemical reactivities (Boos et al., 2006).
Physical Properties Analysis
Physical properties of such compounds can be assessed through their crystal structures. For example, studies on t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime reveal insights into its conformation and intermolecular interactions (Jayabharathi et al., 2008).
Chemical Properties Analysis
The chemical properties of piperidine derivatives are influenced by their structure. For instance, studies on 1-Benzyl-2,4-Piperidinedione-3-Carboxylic Acid Derivatives highlight their reactivity and potential as synthetic intermediates (Ibenmoussa et al., 1998). Another study on a series of optically active molecules based on a piperidin-3-ol template demonstrates the influence of stereochemistry on affinity for neurotransmitter transporters (Kharkar et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Preparation and Reactivity of Piperidinedione Derivatives : A study by Ibenmoussa et al. (1998) focused on the preparation and structural determination of piperidinedione derivatives, which are relevant in the synthesis of compounds with pharmacological interest. This research highlights the synthetic utility of piperidine frameworks, especially in natural product synthesis and the development of compounds with therapeutic potential (Ibenmoussa et al., 1998).
Novel Piperidin-4-one Oxime Esters Synthesis : Harini et al. (2014) described the synthesis of novel piperidin-4-one oxime esters, emphasizing their potential in exploring enhanced biological properties. These compounds were also evaluated for their antioxidant and antimicrobial activities, indicating their significance in medical chemistry (Harini et al., 2014).
Biological Applications
Piperidine Alkaloid Synthesis : The synthesis of piperidine alkaloids, as demonstrated by Csatayová et al. (2010), is a crucial aspect of producing natural compounds with potential biological activity. Their work on synthesizing (-)-pinidinone, a piperidine alkaloid, reflects the importance of piperidine derivatives in medicinal chemistry (Csatayová et al., 2010).
Antimicrobial and Antifungal Properties : Okasha et al. (2022) synthesized a compound involving piperidine and investigated its antimicrobial and antifungal activities. This study demonstrates the potential of piperidine derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Cytotoxic Activity Against Cancer Cell Lines : The study by El Gaafary et al. (2021) on the cytotoxic activity of a piperidine-derived compound against various cancer cell lines underscores the potential application of such compounds in cancer research and therapy (El Gaafary et al., 2021).
Propriétés
IUPAC Name |
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[[4-(5-methylfuran-2-yl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16-14-22(12-10-21(16,23)11-13-24-3)15-18-5-7-19(8-6-18)20-9-4-17(2)25-20/h4-9,16,23H,10-15H2,1-3H3/t16-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBRMDKJLOSZKN-IIBYNOLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=CC=C(C=C2)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(C=C2)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)

![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)

![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)
![5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)




